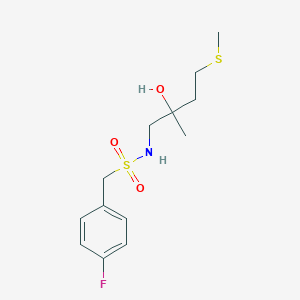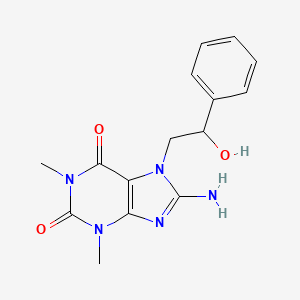
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)methanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various cancers and autoimmune disorders. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a key enzyme involved in the regulation of immune cell function.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The electrophilic anti-addition of methanesulfenyl fluoride towards carbon-carbon double bonds is utilized in synthesizing β-fluoroalkyl-methylthioethers, highlighting a method for incorporating both fluorine and sulfur into organic molecules, which could be relevant to the synthesis or reactivity of the compound (Haufe et al., 1988).
Analytical and Fluorometric Analysis
- Methanesulfonanilides, structurally related to the target compound, demonstrate the capacity to form fluorescent species under certain conditions, suggesting potential applications in fluorometric analysis or as fluorescent probes (Kensler et al., 1976).
Material Synthesis
- Research into the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol via reaction with hexafluoroacetone hints at the broader utility of fluorine-containing compounds in creating materials with unique properties. This includes potential applications in organic fluoro-containing polymers, which could extend to the fluorine-containing compound (Li et al., 2015).
Pharmaceutical Chemistry
- The use of fluorine-containing molecules in drug discovery and synthesis is well-documented, with fluorine often imparting beneficial properties such as increased metabolic stability or altered molecular recognition. The catalytic asymmetric addition to cyclic N-acyl-iminium ions, for example, facilitates the creation of molecules with quaternary stereocenters, a feature that might be exploitable in the development of new therapeutics (Bhosale et al., 2022).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S2/c1-13(16,7-8-19-2)10-15-20(17,18)9-11-3-5-12(14)6-4-11/h3-6,15-16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNQTNCBKYZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)CC1=CC=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2999147.png)


![ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999151.png)


![N-Methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyridazin-3-yl)azetidin-3-amine](/img/structure/B2999155.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2999158.png)